

MS8847 Demonstrates Superior Anti-proliferative Efficacy Over YM281 in Cancer Cell Lines

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Compound of Interest

Compound Name: MS8847

Cat. No.: B12373836

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A comprehensive analysis of preclinical data reveals that **MS8847**, a novel EZH2 PROTAC degrader, exhibits more potent anti-proliferative effects compared to YM281 in various cancer cell models, including MLL-rearranged acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC). Both molecules are designed to induce the degradation of the EZH2 protein, a key epigenetic regulator implicated in cancer development, by hijacking the von Hippel-Lindau (VHL) E3 ligase. However, comparative studies indicate that **MS8847** achieves superior EZH2 degradation and, consequently, more effective inhibition of cancer cell growth.

MS8847 has been identified as a highly potent EZH2 PROTAC (Proteolysis Targeting Chimera) degrader that effectively recruits the VHL E3 ligase to target EZH2 for ubiquitination and subsequent degradation by the proteasome.[1][2][3] This mechanism of action is shared by YM281, which also functions as a VHL-based EZH2 degrader.[4][5] The primary advantage of this degradation approach over simple inhibition is the potential to eliminate both the enzymatic and non-enzymatic functions of EZH2, which are known to contribute to tumorigenesis.[5][6]

Direct comparative studies have highlighted the superior performance of **MS8847**. In MLL-rearranged AML cell lines, **MS8847** induced more profound EZH2 degradation and demonstrated greater anti-proliferative activity than YM281 and other previously reported EZH2 PROTACs.[2] This enhanced efficacy of **MS8847** has also been observed in TNBC cell lines, where it potently degrades EZH2 and inhibits cell growth.[2][6]

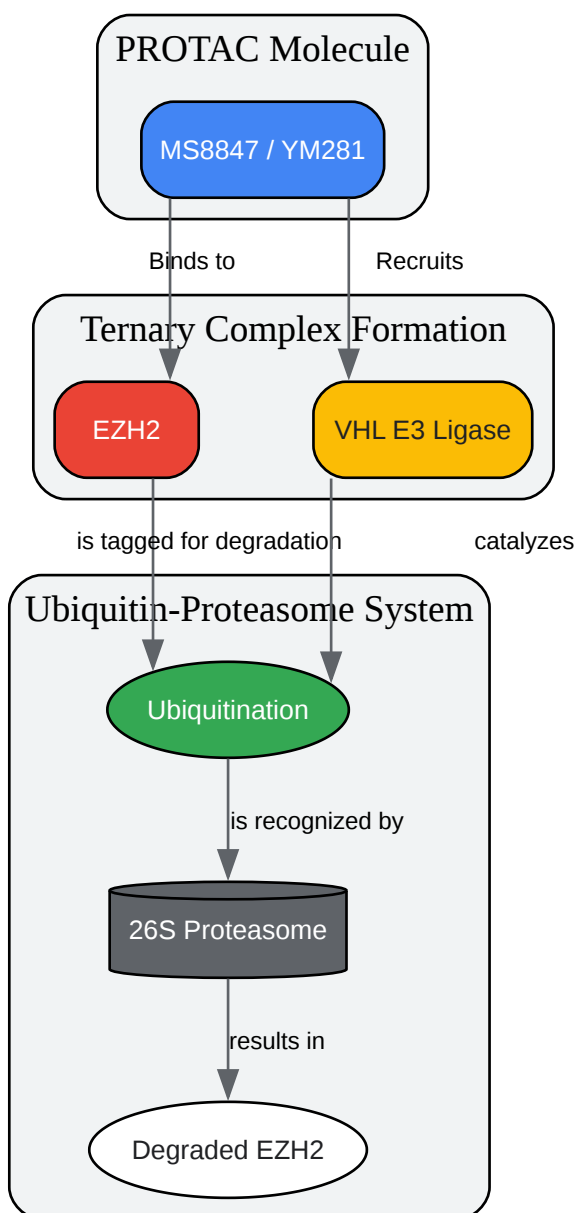
Quantitative Comparison of Anti-proliferative Activity

The following table summarizes the available quantitative data comparing the anti-proliferative effects of **MS8847** and YM281 in various cancer cell lines.

Cell Line	Cancer Type	Compound	IC50 / GI50 (µM)	Reference
EOL-1	MLL-rearranged Acute Myeloid Leukemia	MS8847	Most potent among 5 degraders tested	[2]
RS4;11	MLL-rearranged Acute Myeloid Leukemia	MS8847	0.41	[2]
BT549	Triple-Negative Breast Cancer	MS8847	More potent than YM281	[2] [7]
MDA-MB-468	Triple-Negative Breast Cancer	YM281	2.9 - 3.3	[7]
SUM159	Triple-Negative Breast Cancer	YM281	2.9 - 3.3	[7]

Mechanism of Action: EZH2 Degradation Pathway

Both **MS8847** and YM281 function as PROTACs that link the EZH2 protein to the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EZH2 by the 26S proteasome. This process effectively removes EZH2 from the cell, disrupting its oncogenic functions.



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PROTAC-mediated EZH2 Degradation Pathway

Experimental Protocols

The anti-proliferative effects and EZH2 degradation capabilities of **MS8847** and YM281 were assessed using standard molecular and cell biology techniques.

Cell Viability Assay (WST-8 Assay)

To quantify the anti-proliferative effects of the compounds, a WST-8 (Water Soluble Tetrazolium salt) assay was employed.

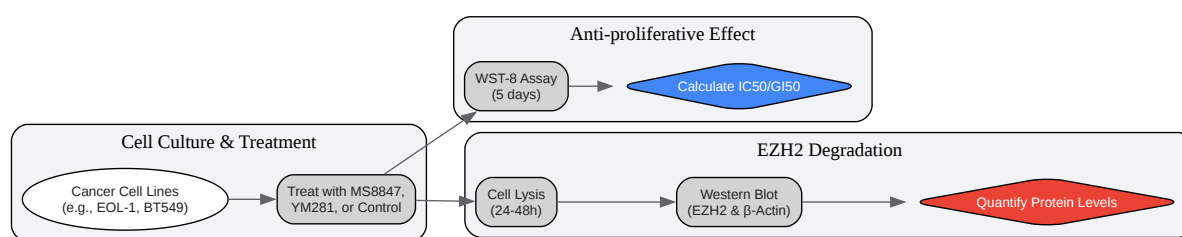
- **Cell Seeding:** Cancer cells (e.g., EOL-1, BT549) were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The following day, cells were treated with various concentrations of **MS8847**, YM281, or a vehicle control (e.g., DMSO).
- **Incubation:** The treated cells were incubated for a specified period (e.g., 5 days).[2]
- **WST-8 Reagent Addition:** After the incubation period, WST-8 reagent was added to each well.
- **Measurement:** The plates were incubated for a further 1-4 hours, and the absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values were calculated by plotting the cell viability against the log of the compound concentration.

Western Blotting for EZH2 Degradation

To visualize and quantify the degradation of the EZH2 protein, Western blotting was performed.

- **Cell Lysis:** Cells treated with **MS8847**, YM281, or a control for a specific duration (e.g., 24 or 48 hours) were harvested and lysed in a suitable buffer to extract total proteins.[2]
- **Protein Quantification:** The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

- Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for EZH2. A primary antibody for a loading control protein (e.g., β -Actin) was also used to ensure equal protein loading.
- Secondary Antibody and Detection: The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via a chemiluminescent substrate.
- Imaging: The resulting chemiluminescent signal was captured using an imaging system, and the band intensities were quantified to determine the relative levels of EZH2 protein.



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Workflow for Comparing Anti-proliferative Effects

In conclusion, the available evidence strongly supports the conclusion that **MS8847** is a more potent EZH2 degrader with superior anti-proliferative effects compared to YM281 in the cancer cell lines tested. This suggests that **MS8847** may represent a more promising therapeutic candidate for cancers dependent on EZH2 activity. Further in vivo studies are warranted to confirm these findings.[2][6]

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